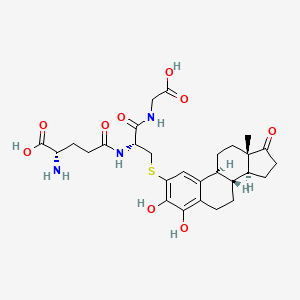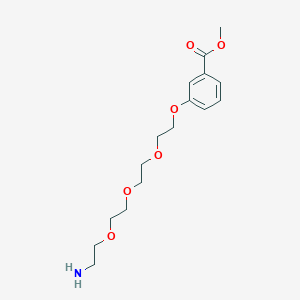
TPE2TPy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[4’-(4’‘-2,2’:6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2-diphenylethene, commonly known as TPE2TPy, is a compound that exhibits aggregation-induced emission (AIE) properties. This means that while it is non-luminescent in solution, it becomes highly emissive when aggregated. This unique property makes this compound a valuable compound in various scientific and industrial applications, particularly in the field of sensing and imaging.
Preparation Methods
The synthesis of TPE2TPy typically involves the reaction of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 4’-(4-bromophenyl)-2,2’:6’,2’'-terpyridine under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The product is then purified through column chromatography to obtain pure this compound .
Chemical Reactions Analysis
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
TPE2TPy has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which TPE2TPy exerts its effects is primarily through its AIE properties. When this compound molecules aggregate, the restriction of intramolecular rotations leads to an increase in fluorescence. This property is exploited in various applications, such as sensing and imaging, where the presence of target molecules or conditions induces aggregation and subsequent fluorescence .
Comparison with Similar Compounds
TPE2TPy can be compared with other similar compounds such as:
1-[4’-(4’‘-2,2’6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2,2-triphenylethene (TPETPy): Similar to this compound but with a different molecular structure, leading to variations in its AIE properties.
2,2’6’,2’'-Terpyridine (TPy): A simpler compound that also exhibits metal ion binding properties but lacks the AIE characteristics of this compound.
The uniqueness of this compound lies in its dual terpyridine units, which enhance its metal ion binding capabilities and its AIE properties, making it more versatile for various applications .
Properties
Molecular Formula |
C68H46N6 |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
InChI Key |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


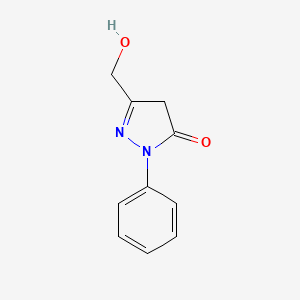
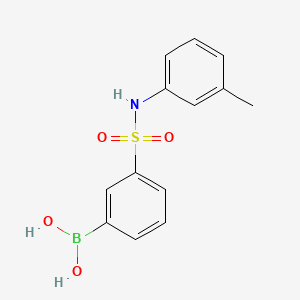
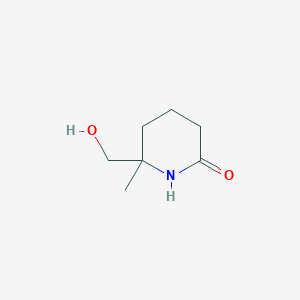
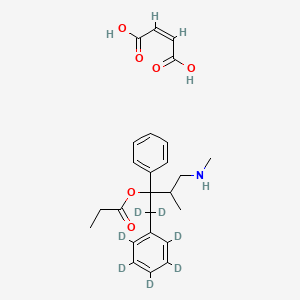
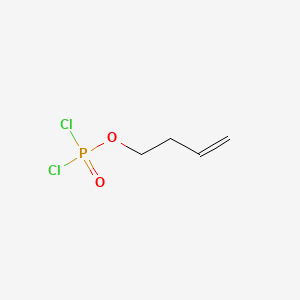
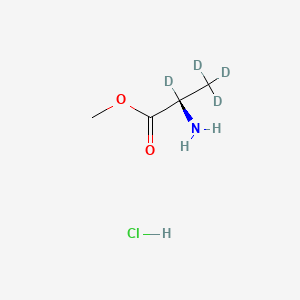
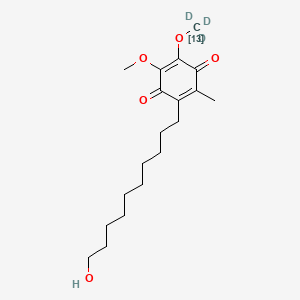
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
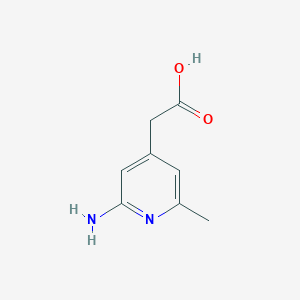
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
